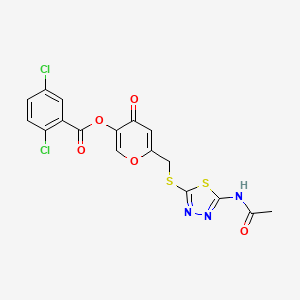

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,5-dichlorobenzoate

Description

6-(((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,5-dichlorobenzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an acetamido group at position 5, a pyran-4-one ring linked via a thiomethyl bridge, and a 2,5-dichlorobenzoate ester. The thiadiazole moiety is a hallmark of bioactive compounds, often associated with antimicrobial, anticancer, and anti-inflammatory properties . This compound’s synthesis involves coupling a 5-mercapto-thiadiazole intermediate with a pyran-based precursor under alkaline conditions .

Properties

IUPAC Name |

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,5-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2N3O5S2/c1-8(23)20-16-21-22-17(29-16)28-7-10-5-13(24)14(6-26-10)27-15(25)11-4-9(18)2-3-12(11)19/h2-6H,7H2,1H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSNXIGWGNHKFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,5-dichlorobenzoate is a complex organic compound with significant biological activity. Its unique structural features include a pyran ring, a thiadiazole moiety, and an acetamido group, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of the compound is C17H12Cl2N4O4S, with a molecular weight of approximately 417.5 g/mol. The presence of multiple functional groups enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H12Cl2N4O4S |

| Molecular Weight | 417.5 g/mol |

| CAS Number | 896016-13-0 |

| IUPAC Name | [6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,5-dichlorobenzoate |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The thiadiazole moiety is known for its ability to disrupt microbial cell walls.

- Antioxidant Properties : The presence of the acetamido group may enhance the compound's ability to scavenge free radicals, thereby providing antioxidant benefits.

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. This inhibition can potentially lead to cognitive enhancement effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally similar to this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of related thiadiazole derivatives against Escherichia coli and Staphylococcus aureus. Results showed that derivatives with similar structural motifs exhibited significant inhibitory effects on bacterial growth at concentrations as low as 50 µg/mL.

Study 2: Acetylcholinesterase Inhibition

Another research focused on the inhibition of AChE by compounds with similar structures. The most potent inhibitor demonstrated an IC50 value of 25 µM, indicating strong potential for treating cognitive disorders such as Alzheimer's disease.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of the compound suggests good absorption and distribution characteristics. In silico studies predict favorable blood-brain barrier permeability, which is essential for central nervous system-targeting drugs. Toxicological assessments indicate that while the compound shows promise in therapeutic contexts, further studies are necessary to evaluate its safety profile comprehensively.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its combination of a 5-acetamido-thiadiazole, pyran-4-one, and dichlorobenzoate groups. Key comparisons with analogous thiadiazole derivatives include:

Table 1: Structural Features of Thiadiazole Derivatives

- Substituent Effects: The 5-acetamido group in the target compound may improve stability compared to the 5-amino group in ’s derivative, as acetamido groups resist oxidative deamination .

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how are intermediates characterized?

The synthesis of this compound likely follows multi-step protocols involving cyclization and functional group modifications. For example, analogous thiadiazole derivatives are synthesized via cyclocondensation of hydrazides with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄), followed by reactions with chloroacetyl chloride or aromatic aldehydes to introduce substituents . Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to verify structural integrity and purity .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Stability studies typically involve accelerated degradation tests using high-performance liquid chromatography (HPLC) or LC-MS to monitor decomposition products. For example, pyran and thiadiazole derivatives are sensitive to hydrolysis under acidic/basic conditions, requiring pH-controlled buffers and thermal stress testing (e.g., 40–80°C) to identify labile functional groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Standard assays include:

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases, given the thiadiazole moiety’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity? Insights from SAR studies.

Structure-activity relationship (SAR) studies highlight critical functional groups:

- Thiadiazole core : Essential for hydrogen bonding with biological targets .

- 2,5-Dichlorobenzoate : Enhances lipophilicity and membrane permeability .

- Acetamido group : Modulates solubility and metabolic stability .

Advanced strategies include introducing fluorinated or heteroaromatic substituents to optimize binding kinetics, as seen in analogs with improved antifungal activity .

Q. How should researchers resolve contradictory bioactivity data across studies?

Conflicting results (e.g., variable IC₅₀ values) may arise from differences in assay conditions or impurity profiles. Mitigation strategies include:

- Orthogonal assays : Confirm initial findings with alternative methods (e.g., SPR for binding affinity vs. cellular assays).

- Dose-response validation : Test across a broader concentration range.

- Impurity profiling : Use HPLC-MS to rule out interference from synthetic byproducts .

Q. What experimental designs are recommended for environmental impact studies?

Long-term environmental fate studies should follow frameworks like Project INCHEMBIOL, which evaluate:

- Abiotic degradation : Hydrolysis/photolysis under simulated environmental conditions (pH, UV exposure) .

- Biotic interactions : Microbial degradation assays using soil/water samples.

- Ecotoxicology : Daphnia magna or algal growth inhibition tests to assess toxicity thresholds .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

- Molecular docking : Predict interactions with cytochrome P450 enzymes to assess metabolic stability .

- QSAR models : Correlate substituent electronegativity or polar surface area with solubility/bioavailability .

- MD simulations : Evaluate membrane permeation dynamics of the dichlorobenzoate group .

Methodological Considerations

Q. What strategies optimize reaction yields during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalyst screening : Triethylamine or DMAP accelerates acyl transfer reactions .

- Temperature control : Low temperatures (−10°C) minimize side reactions during cyclization .

Q. How to address low solubility in biological assays?

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .

- Nanoparticle formulation : Encapsulate in PLGA or liposomes to enhance aqueous dispersion .

Tables for Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.